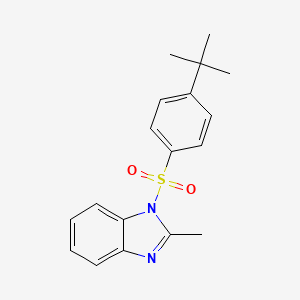

1-(4-tert-butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

Description

1-(4-tert-butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a sulfonyl group linked to a 4-tert-butylphenyl moiety at the 1-position and a methyl group at the 2-position. This compound is of interest in medicinal chemistry due to the versatility of benzimidazole scaffolds in targeting biological systems, such as enzymes and receptors .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-2-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-13-19-16-7-5-6-8-17(16)20(13)23(21,22)15-11-9-14(10-12-15)18(2,3)4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDIAJWPXVFEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-methyl-1H-1,3-benzodiazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Temperature: Room temperature to reflux

Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Electrophilic Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-donating effect of the tert-butyl group.

Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Nucleophilic Substitution: Reagents such as sodium azide or thiolates.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzodiazole ring may yield nitro derivatives, while nucleophilic substitution can produce various sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role in the development of pharmaceutical agents. It has been utilized in the synthesis of novel derivatives that exhibit biological activity.

Case Studies:

- Antimicrobial Activity: Research has indicated that derivatives of 1-(4-tert-butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole possess antimicrobial properties. For instance, a study synthesized various N-alkyl and N-sulfonyl derivatives and evaluated their efficacy against common bacterial strains, demonstrating significant antimicrobial activity .

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes related to various diseases. For example, it has been shown to inhibit metalloprotease activity, which is crucial in treating conditions like myocardial ischemia and hypertension .

Material Science

In material science, 1-(4-tert-butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been investigated for its properties as a chemical additive in polymers.

Applications:

- Polymer Stabilization: The compound can be used to enhance the thermal stability and mechanical properties of polymeric materials. Its sulfonyl group contributes to improved interaction with polymer matrices, leading to better performance in various applications .

Biochemical Research

The compound's structural features make it an interesting candidate for biochemical studies.

Research Insights:

- Cellular Studies: Investigations into cellular mechanisms have shown that compounds similar to 1-(4-tert-butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole can affect cell signaling pathways involved in inflammation and cancer progression. Such studies are crucial for understanding the underlying mechanisms of diseases and developing targeted therapies .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Synthesis of antimicrobial agents | Significant antimicrobial activity observed |

| Enzyme inhibitors | Inhibition of metalloprotease linked to various diseases | |

| Material Science | Polymer stabilization | Enhanced thermal stability and mechanical properties |

| Biochemical Research | Cellular mechanism studies | Impact on inflammation and cancer pathways |

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the benzodiazole ring can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Key Observations :

- The tert-butylbenzenesulfonyl group in the target compound provides a balance of steric bulk and polarity, distinguishing it from halogenated (e.g., Clormidazole) or alkyl-chain derivatives .

- Piperazine-containing analogs (e.g., ) exhibit enhanced solubility and flexibility but may reduce target specificity due to increased conformational freedom.

Antifungal and Antimicrobial Potential

- Clormidazole : Demonstrated antifungal activity due to the 4-chlorobenzyl group, which interacts with fungal cytochrome P450 enzymes .

- 2-(1E)-2-phenylethenyl-1H-1,3-benzodiazole: Exhibited high binding scores against S.

- Target Compound : The sulfonyl group may enhance interactions with charged residues in enzymes, though its bulky tert-butyl group could limit access to active sites compared to smaller substituents (e.g., chlorine in Clormidazole) .

Pharmacokinetic Properties

Biological Activity

1-(4-tert-butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 290.38 g/mol

- CAS Number : 62155-45-7

Synthesis

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-methylbenzodiazole with 4-tert-butylbenzenesulfonyl chloride under basic conditions. The reaction mechanism generally follows nucleophilic substitution pathways.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including those related to benzodiazoles, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting that 1-(4-tert-butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole may possess similar efficacy .

The proposed mechanisms of action for sulfonamide derivatives involve inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to a depletion of folate levels in bacteria, ultimately affecting their growth and replication .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various benzodiazole derivatives, it was found that compounds with sulfonamide groups exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for different bacterial strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Benzodiazole Derivative A | 32 | E. coli |

| Benzodiazole Derivative B | 16 | S. aureus |

| 1-(4-tert-butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole | TBD | TBD |

Study 2: Cytotoxicity Assessment

A cytotoxicity study assessed the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability at concentrations above 50 µM. This suggests potential applications in cancer therapy .

Q & A

What are the established synthetic routes for 1-(4-tert-butylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole, and how do reaction conditions influence yield and purity?

Basic Question

The synthesis typically involves sulfonylation of a benzodiazole precursor using 4-tert-butylbenzenesulfonyl chloride (CAS 15084-51-2) under reflux with a base like pyridine or triethylamine to facilitate the nucleophilic substitution . Key steps include:

Cyclization : Formation of the benzodiazole core from o-phenylenediamine derivatives.

Sulfonylation : Reaction with 4-tert-butylbenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran.

Purification : Column chromatography or recrystallization to isolate the product (typical yields: 60-75%) .

Critical factors:

- Solvent choice : Polar aprotic solvents enhance reaction efficiency.

- Temperature : Prolonged heating (>12 hours) improves conversion but may degrade sensitive functional groups.

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate sulfonylation but require rigorous moisture control.

How is the compound structurally characterized in academic research, and what analytical techniques are prioritized?

Basic Question

Structural elucidation combines spectroscopic and crystallographic methods:

- NMR : and NMR confirm substituent positions (e.g., tert-butyl group at δ ~1.3 ppm for ) .

- X-ray crystallography : Resolves sulfonyl-benzodiazole torsion angles (typically 70-85°) and hydrogen-bonding patterns (e.g., C–H···O interactions with sulfonyl oxygen) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~359.14 Da).

- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

What computational methods predict the compound’s reactivity and interactions with biological targets?

Basic Question

Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate electrophilicity . Molecular docking (AutoDock Vina) screens for protein binding, focusing on:

- Sulfonyl group : Hydrogen bonding with serine proteases or kinases.

- Benzodiazole core : π-π stacking in hydrophobic enzyme pockets (e.g., cytochrome P450) .

MD simulations (GROMACS) assess stability in aqueous environments, revealing solvation dynamics and aggregation tendencies .

How can crystallographic data resolve ambiguities in molecular geometry or supramolecular packing?

Advanced Question

Single-crystal X-ray diffraction (SHELX suite) resolves:

- Torsional strain : The dihedral angle between the benzodiazole and sulfonylphenyl groups often deviates from planarity (e.g., 82.5° in ), impacting π-conjugation.

- Intermolecular interactions : Graph-set analysis identifies recurring hydrogen-bond motifs (e.g., patterns involving sulfonyl oxygens) .

- Disorder modeling : Partial occupancy refinement for flexible tert-butyl groups avoids overinterpretation of electron density maps .

Example: In , C–H···O interactions (2.7–3.1 Å) stabilize a herringbone packing motif, critical for predicting solubility and crystallization behavior.

What strategies address contradictions in reported bioactivity data across studies?

Advanced Question

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from:

Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase assays) and replicate under standardized conditions .

Solubility limits : Use co-solvents (DMSO ≤0.1%) and dynamic light scattering to confirm compound dispersion .

Metabolic interference : Pre-incubate with liver microsomes to assess stability (e.g., CYP3A4-mediated degradation) .

Structural analogs : Compare with derivatives lacking the sulfonyl group to isolate pharmacophore contributions .

How are substituent effects on bioactivity and photophysical properties systematically evaluated?

Advanced Question

SAR studies employ a modular synthesis approach:

Electron-withdrawing groups (e.g., nitro at position 5): Increase oxidative stability but reduce fluorescence quantum yield (Φ from 0.4 to 0.1) .

Alkyl chain length : Longer chains (e.g., propyl vs. methyl) enhance logP (2.1 → 3.5) but may reduce aqueous solubility by 40% .

Sulfonyl vs. carbonyl : Sulfonyl derivatives show stronger enzyme inhibition (ΔΔG ~2 kcal/mol) due to improved hydrogen bonding .

Photophysical analysis : Time-resolved fluorescence measures excited-state lifetimes (τ ~3.2 ns), correlating with singlet oxygen generation for PDT applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.